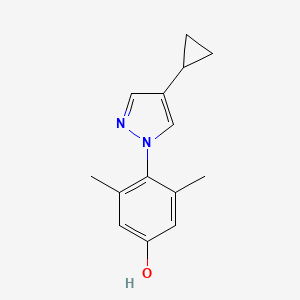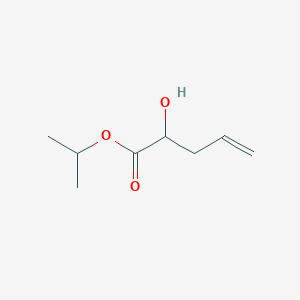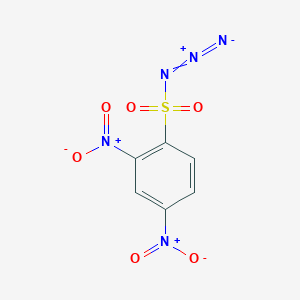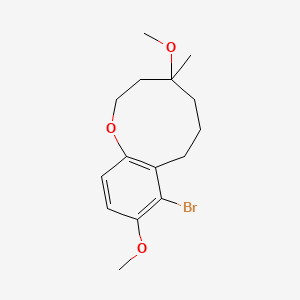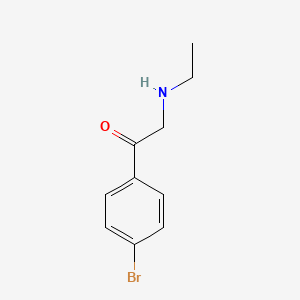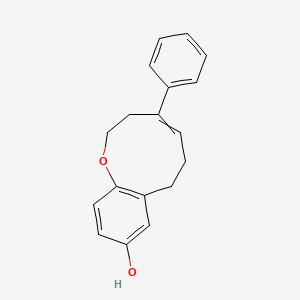
4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol is a heterocyclic compound that features a benzoxonin ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted precursors with reagents that facilitate the formation of the benzoxonin ring. For instance, the use of catalytic amounts of acids or bases can promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions: 4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds.
科学研究应用
4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which 4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol exerts its effects involves interactions with molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The specific pathways involved can vary depending on the application and the target organism or system.
相似化合物的比较
4,5,6,7-Tetrahydro-1-benzoxonin-9-ol: A structurally similar compound with slight variations in the substitution pattern.
2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile: Another heterocyclic compound with a selenium atom in place of oxygen.
Uniqueness: 4-Phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol is unique due to its specific phenyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
属性
分子式 |
C18H18O2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC 名称 |
4-phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol |
InChI |
InChI=1S/C18H18O2/c19-17-9-10-18-16(13-17)8-4-7-15(11-12-20-18)14-5-2-1-3-6-14/h1-3,5-7,9-10,13,19H,4,8,11-12H2 |
InChI 键 |
IKOBFUUQTANAKU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)O)OCCC(=C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
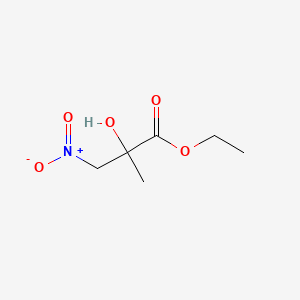
![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)

![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
